4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
CAS No.: 1820609-10-6
Cat. No.: VC3100185
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820609-10-6 |
---|---|
Molecular Formula | C11H10N2O2 |
Molecular Weight | 202.21 g/mol |
IUPAC Name | 4-methyl-5-pyrrol-1-ylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C11H10N2O2/c1-8-9(11(14)15)6-12-7-10(8)13-4-2-3-5-13/h2-7H,1H3,(H,14,15) |
Standard InChI Key | VWGMKWUMPICJFZ-UHFFFAOYSA-N |
SMILES | CC1=C(C=NC=C1C(=O)O)N2C=CC=C2 |
Canonical SMILES | CC1=C(C=NC=C1C(=O)O)N2C=CC=C2 |
Introduction
Chemical Structure and Properties
4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid consists of a pyridine ring with a carboxylic acid group at position 3, a methyl substituent at position 4, and a pyrrole ring attached via a nitrogen bond at position 5. This arrangement creates a unique molecular scaffold with distinctive physicochemical properties.
The compound shares structural similarities with both 5-(1H-pyrrol-1-yl)nicotinic acid and nicotinic acid derivatives, suggesting similar chemical behavior but with modifications due to the additional methyl group . Based on structural analysis of related compounds, the following properties can be inferred:
Table 1: Estimated Physicochemical Properties of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Formula | C₁₁H₁₀N₂O₂ | Structural analysis |
Molecular Weight | 202.21 g/mol | Calculated from molecular formula |
Physical State | Crystalline solid | Common for nicotinic acid derivatives |
Melting Point | 180-220°C | Comparable to related compounds |
Solubility | Sparingly soluble in water; soluble in polar organic solvents | Based on carboxylic acid functionality and aromatic rings |
pKa | ~4.5-5.0 | Typical for pyridine carboxylic acids |
Log P | ~1.8-2.2 | Estimated based on structural features |
The electron-withdrawing nature of the pyridine nitrogen influences the acidity of the carboxylic acid group, while the methyl substituent at the 4-position likely enhances lipophilicity compared to the non-methylated analog .
Synthetic Approaches
Several potential synthetic routes can be proposed for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid based on methodologies employed for similar compounds:
Direct C-H Functionalization
The synthesis could proceed via direct C-H activation of 4-methylnicotinic acid at the 5-position followed by coupling with pyrrole. This approach would require transition metal catalysis, likely involving palladium or copper catalysts .
Nucleophilic Aromatic Substitution
Starting with 4-methyl-5-halonicotinic acid (where halo = Cl, Br), a nucleophilic aromatic substitution reaction with pyrrole under basic conditions could yield the target compound . This method has been successfully employed for the synthesis of structurally related compounds as demonstrated in the literature:
Table 2: Key Reaction Conditions for Potential Synthesis Routes
Synthetic Approach | Starting Materials | Key Reagents | Reaction Conditions | Expected Yield |
---|---|---|---|---|
C-H Activation | 4-methylnicotinic acid, pyrrole | Pd(OAc)₂, Cu(OAc)₂, AgOAc | 100-120°C, 12-24h | 40-65% |
Nucleophilic Substitution | 4-methyl-5-chloronicotinic acid, pyrrole | K₂CO₃, DMSO or DMF | 80-100°C, 6-12h | 55-75% |
Coupling Reaction | 4-methyl-5-boronicnicotinic acid, N-bromopyrrole | Pd(PPh₃)₄, K₂CO₃ | 80°C, THF/H₂O, 6-8h | 60-80% |
The synthesis methodology would likely require optimization of reaction conditions to maximize yield and purity .
Spectroscopic Characterization
Based on the structural features and data from related compounds, the spectroscopic profile of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid would likely include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would be expected to display:
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A singlet at δ 2.3-2.5 ppm for the methyl group
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Multiplets at δ 6.3-6.5 ppm for the pyrrole protons
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Signals at δ 8.5-9.2 ppm for the pyridine ring protons
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A broad singlet at δ 13.0-13.5 ppm for the carboxylic acid proton
The ¹³C NMR spectrum would likely show:
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A signal at δ 15-20 ppm for the methyl carbon
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Signals at δ 110-125 ppm for the pyrrole carbons
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Signals at δ 125-150 ppm for the pyridine carbons
Infrared Spectroscopy
Characteristic IR bands would include:
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O-H stretching of carboxylic acid at 3000-3300 cm⁻¹
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C=O stretching at 1680-1720 cm⁻¹
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C=C and C=N stretching at 1400-1600 cm⁻¹
Biological Activity and Applications
The structural features of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid suggest potential biological activities based on analogous compounds:
Antimicrobial Activity
Pyrrolyl-substituted heterocycles have demonstrated significant antimicrobial properties. Methyl 6-(1H-pyrrol-1-yl)nicotinate, a structural isomer, has shown activity against various bacterial strains. The presence of the pyrrole moiety in 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid suggests similar potential.
Enzyme Inhibition
Pyrrole-substituted benzoic acid derivatives have demonstrated inhibitory activity against enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR) . The following table summarizes potential enzyme targets:
Table 3: Potential Enzyme Targets Based on Structural Analogs
Antioxidant Properties
Related nicotinic acid derivatives have shown antioxidant properties through superoxide dismutase (SOD) activity modulation . This suggests that 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid might exhibit similar antioxidant effects.
Structure-Activity Relationships
The specific structural features of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid likely influence its biological activity in several ways:
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The carboxylic acid group typically serves as a hydrogen bond donor/acceptor in protein binding interactions .
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The methyl group at the 4-position likely increases lipophilicity and may influence membrane permeability.
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The pyrrole ring at the 5-position creates a unique electronic distribution that could enhance binding to specific protein targets .
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The nitrogen of the pyridine ring serves as a potential hydrogen bond acceptor, contributing to target recognition.
Table 4: Comparative Analysis of Structural Features and Predicted Activities
Structural Feature | Effect on Properties | Potential Impact on Biological Activity |
---|---|---|
Carboxylic Acid Group | Increases hydrophilicity, hydrogen bonding capacity | Critical for binding to protein targets with positively charged residues |
Methyl Group at 4-Position | Increases lipophilicity, electron-donating | May enhance cell penetration and binding affinity to hydrophobic pockets |
Pyrrole at 5-Position | Creates unique electronic distribution | May provide specificity for certain enzyme binding sites |
Pyridine Ring | Provides hydrogen bond acceptor, electron-withdrawing | Contributes to solubility and target recognition |
Comparison with Related Compounds
Analyzing the structural similarities and differences between 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid and related compounds provides insights into its potential properties:
Table 5: Comparison of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid with Related Compounds
The comparative analysis reveals that the specific positioning of functional groups significantly influences physicochemical properties and biological activities .
Future Research Directions
Several promising research avenues for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid warrant further investigation:
Synthesis and Characterization
Development of efficient synthetic routes and complete spectroscopic characterization are essential first steps for further research.
Biological Evaluation
Investigation of:
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Antimicrobial activity against gram-positive and gram-negative bacteria
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Enzyme inhibition studies focusing on enoyl ACP reductase and DHFR
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Anticancer potential through VEGFR-2 inhibition assays
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Antioxidant capacity through SOD assays
Structure Optimization
Systematic modification of the core structure to:
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Enhance binding affinity to target proteins
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Improve pharmacokinetic properties
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Reduce potential toxicity
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Increase selectivity for specific targets
Formulation Development
For promising candidates, development of appropriate pharmaceutical formulations would be necessary to address solubility and bioavailability challenges.
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